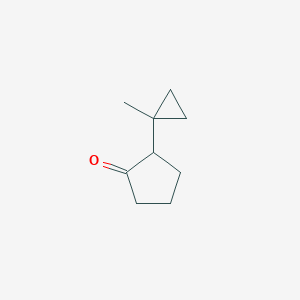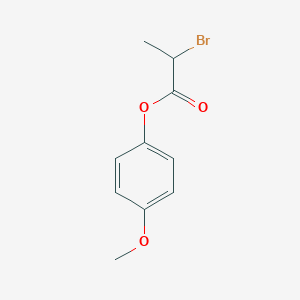
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid is a chemical compound with the CAS number 89018-82-6 . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,3-dimethylpurin-6-amine typically involves the reaction of purine derivatives with methoxy and methyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N,3-dimethylpurin-6-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted purine compounds .
Applications De Recherche Scientifique
N-methoxy-N,3-dimethylpurin-6-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-methoxy-N,3-dimethylpurin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-methoxy-N,3-dimethylpurin-6-amine include other purine derivatives such as:
- N-methoxy-N-methylpurin-6-amine
- N-methoxy-N,3-dimethylpurin-6-amine
Uniqueness
N-methoxy-N,3-dimethylpurin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89018-82-6 |
|---|---|
Formule moléculaire |
C8H12ClN5O5 |
Poids moléculaire |
293.66 g/mol |
Nom IUPAC |
N-methoxy-N,3-dimethylpurin-6-amine;perchloric acid |
InChI |
InChI=1S/C8H11N5O.ClHO4/c1-12-5-11-8(13(2)14-3)6-7(12)10-4-9-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5) |
Clé InChI |
WCDHUDHIPSZHBU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C2C1=NC=N2)N(C)OC.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylbenzo[d]thiazol-2-yl)-3,5-dimethylbenzamide](/img/structure/B14130877.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)
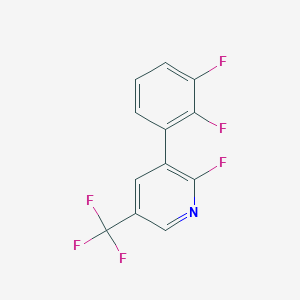
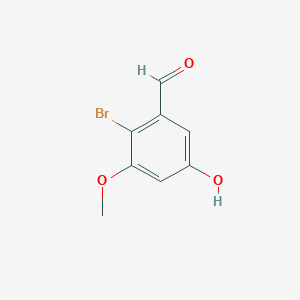
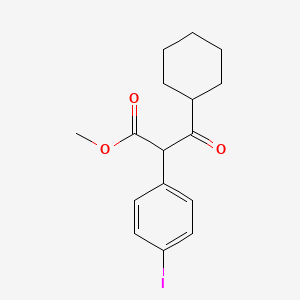
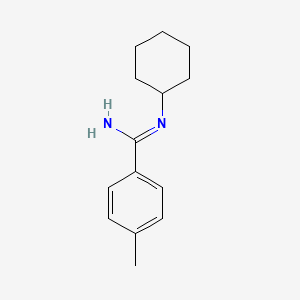
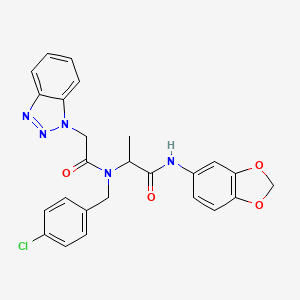
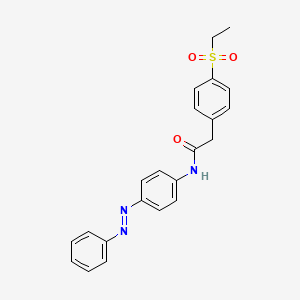

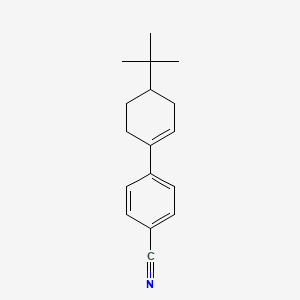
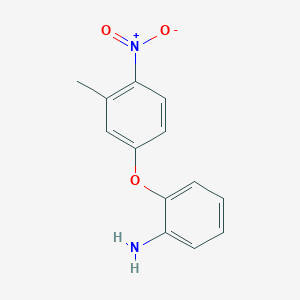
![5-Methoxy-6-(5-methoxy-2-octyl-1,3-dioxobenzo[de]isoquinolin-6-yl)-2-octylbenzo[de]isoquinoline-1,3-dione](/img/structure/B14130960.png)
